Iloprost

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Vasodilation: Iloprost relaxes the smooth muscle cells in the blood vessel walls, leading to vasodilation and improved blood flow through the lungs [Source: British Journal of Pharmacology, "Iloprost: mechanisms of action"()]

- Inhibition of platelet aggregation: Iloprost reduces the clumping of platelets, which can help prevent blood clots in the pulmonary arteries [Source: Pulmonary Pharmacology & Therapeutics, "Iloprost for pulmonary arterial hypertension"()]

Clinical trials have demonstrated the effectiveness of Iloprost in treating PAH. Studies show it improves exercise capacity, reduces symptoms like shortness of breath and fatigue, and slows down disease progression [Source: The Cochrane Database of Systematic Reviews, "Iloprost for pulmonary arterial hypertension"()].

Iloprost for Acute Respiratory Distress Syndrome (ARDS)

There is ongoing scientific research exploring the potential benefits of Iloprost for Acute Respiratory Distress Syndrome (ARDS), a life-threatening condition characterized by fluid buildup in the lungs. Preclinical studies suggest Iloprost may improve endothelial barrier function, reduce inflammation, and lessen lung injury associated with ARDS [Source: Trials Journal, "Therapeutic iloprost for the treatment of acute respiratory distress syndrome (ARDS) (the ThIlo trial): a prospective, randomized, multicenter phase II study"()].

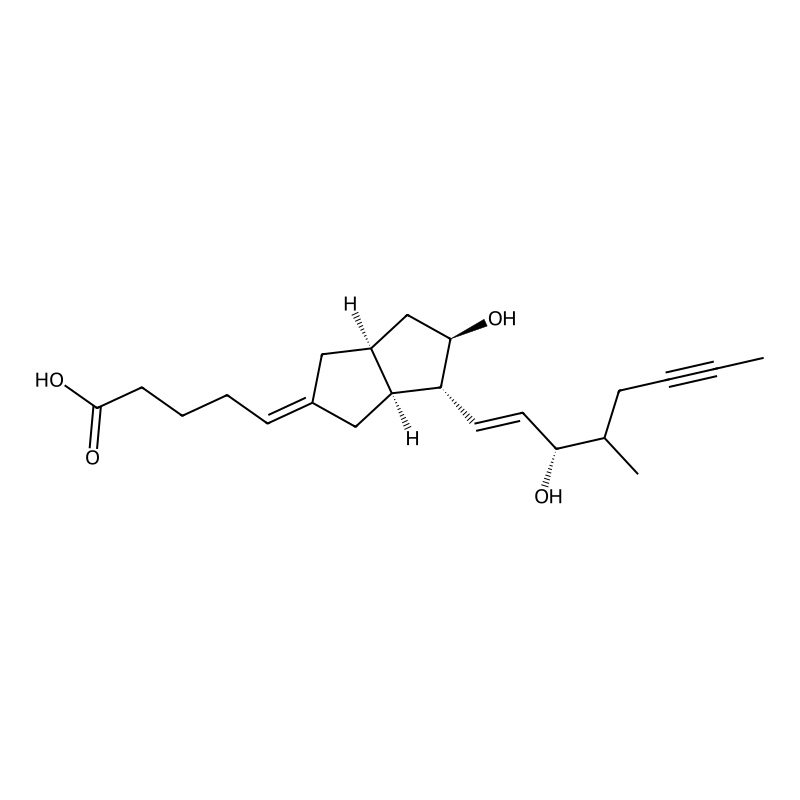

Iloprost is a synthetic analogue of prostacyclin (PGI2), a potent vasodilator and anti-thrombotic agent primarily produced by the vascular endothelium. Unlike its natural counterpart, which is rapidly metabolized, Iloprost exhibits enhanced stability, allowing for prolonged therapeutic effects. It is composed of a mixture of two diastereoisomers, with the 4S isomer demonstrating greater potency in vasodilation compared to the 4R isomer. The chemical formula for Iloprost is , and it has an average molecular weight of approximately 360.494 g/mol .

Iloprost is administered in various forms, including inhalation solutions and intravenous formulations, primarily for the treatment of pulmonary arterial hypertension (PAH) and conditions such as critical limb ischemia and Raynaud's phenomenon . The drug works by relaxing blood vessels in the lungs, thereby improving blood flow and reducing the workload on the heart .

Iloprost acts as a prostacyclin mimetic. It binds to prostacyclin receptors on vascular smooth muscle cells, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP) levels []. This rise in cAMP triggers a cascade of events, resulting in the relaxation of smooth muscle cells and subsequent vasodilation. Additionally, Iloprost inhibits platelet aggregation, further improving blood flow [].

In terms of pharmacodynamics, Iloprost mimics the actions of prostacyclin, leading to vasodilation and inhibition of platelet aggregation. It binds to prostacyclin receptors (IP) and prostaglandin E1 receptors (EP1), inducing relaxation in vascular smooth muscle .

Iloprost exhibits several biological activities that are beneficial in clinical settings:

- Vasodilation: It causes relaxation of systemic and pulmonary arterial vascular beds, significantly reducing pulmonary vascular resistance and pressure in patients with PAH .

- Anti-thrombotic Effects: Iloprost inhibits platelet aggregation induced by various agonists such as adenosine diphosphate and thrombin, contributing to its anti-thrombotic properties .

- Cytoprotection: Though not fully understood, it is believed that Iloprost may help preserve mitochondrial function and reduce oxidative stress while decreasing catecholamine outflow from sympathetic nerve terminals .

The synthesis of Iloprost involves multiple steps that typically start from simpler organic compounds. While specific proprietary methodologies are often undisclosed due to commercial interests, the general approach includes:

- Formation of Key Intermediates: Starting materials undergo various reactions such as alkylation and oxidation to form key intermediates that resemble prostacyclin.

- Diastereomer Separation: The resulting mixture contains both diastereoisomers (4R and 4S), which can be separated through chromatographic techniques.

- Final Modification: Further chemical modifications are carried out to enhance stability and potency before purification .

Iloprost has several clinical applications:

- Pulmonary Arterial Hypertension: It is primarily used to treat PAH by dilating pulmonary arteries and improving exercise capacity .

- Critical Limb Ischemia: It aids in reducing rest pain and promoting ulcer healing in patients with severe peripheral vascular disease .

- Raynaud's Phenomenon: Short courses of therapy have been shown to reduce the frequency and severity of ischemic episodes .

- Intraoperative Management: Due to its rapid antiplatelet activity, Iloprost is also utilized during surgical procedures to manage heparin-induced platelet activation .

Iloprost has been studied for interactions with various medications:

- Antihypertensives: Co-administration with other antihypertensive agents may enhance hypotensive effects, necessitating careful monitoring .

- Anticoagulants: Its antiplatelet properties may interact with anticoagulants like warfarin, requiring dose adjustments .

- Other Vasodilators: Combining Iloprost with other vasodilators can lead to additive effects on blood pressure reduction .

Iloprost shares similarities with several other prostanoid analogues but stands out due to its unique properties:

| Compound | Structure Type | Potency | Unique Features |

|---|---|---|---|

| Epoprostenol | Natural prostacyclin | High | Short half-life; requires continuous infusion |

| Carbaprostacyclin | First-generation analogue | Moderate | Less potent than Iloprost; used for labor induction |

| Treprostinil | Stable analogue | Moderate | Longer half-life; available as subcutaneous infusion |

| Beraprost | Oral prostacyclin analogue | Low | Oral bioavailability; less effective than Iloprost |

Iloprost's enhanced stability and potency make it particularly suitable for treating severe conditions like PAH while providing a unique profile compared to its counterparts. Its ability to inhibit platelet aggregation effectively while promoting vasodilation sets it apart in therapeutic applications .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H301 (98.48%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (36.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (36.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H361 (36.36%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of patients with primary pulmonary hypertension, classified as New York Heart Association functional class III, to improve exercise capacity and symptoms.

Pharmacology

Iloprost is a prostacyclin analogue with potential chemopreventive activity. Iloprost binds to the prostacyclin receptor in various target cells, thereby causing vasodilation, inhibition of platelet aggregation, and decreased tumor cell adhesion to endothelium among other effects. Prostacyclin is a naturally occurring eicosanoid with anti-inflammatory, antineoplastic, and anti-metastatic properties. (NCI05)

MeSH Pharmacological Classification

ATC Code

B - Blood and blood forming organs

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC11 - Iloprost

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Prostacyclin

PTGIR [HSA:5739] [KO:K04263]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Unchanged iloprost and its metabolites are mainly excreted in urine.

Following intravenous infusion, the apparent steady-state volume of distribution was 0.7 to 0.8 L/kg in healthy subjects.

Clearance in normal subjects was approximately 20 mL/min/kg.

Metabolism Metabolites

Wikipedia

Econazole

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Dates

2: Mulligan C, Beghetti M. Inhaled iloprost for the control of acute pulmonary hypertension in children: a systematic review. Pediatr Crit Care Med. 2012 Jul;13(4):472-80. doi: 10.1097/PCC.0b013e31822f192b. Review. PubMed PMID: 21926655.

3: Ewert R, Gläser S, Bollmann T, Schäper C. Inhaled iloprost for therapy in pulmonary arterial hypertension. Expert Rev Respir Med. 2011 Apr;5(2):145-52. doi: 10.1586/ers.11.14. Review. PubMed PMID: 21510725.

4: John J, Palevsky H. Clinical pharmacology and efficacy of inhaled iloprost for the treatment of pulmonary arterial hypertension. Expert Rev Clin Pharmacol. 2011 Mar;4(2):197-205. doi: 10.1586/ecp.10.136. Review. PubMed PMID: 22115402.

5: Piaggesi A, Vallini V, Iacopi E, Tedeschi A, Scatena A, Goretti C, Rizzo L. Iloprost in the management of peripheral arterial disease in patients with diabetes mellitus. Minerva Cardioangiol. 2011 Feb;59(1):101-8. Review. PubMed PMID: 21285935.

6: Kharazov AF. [Randomized placebo-controlled studies of iloprost in treatment of lower limb critical ischaemia]. Angiol Sosud Khir. 2010;16(3):27-33. Review. Russian. PubMed PMID: 21280291.

7: Chen YF, Jowett S, Barton P, Malottki K, Hyde C, Gibbs JS, Pepke-Zaba J, Fry-Smith A, Roberts J, Moore D. Clinical and cost-effectiveness of epoprostenol, iloprost, bosentan, sitaxentan and sildenafil for pulmonary arterial hypertension within their licensed indications: a systematic review and economic evaluation. Health Technol Assess. 2009 Oct;13(49):1-320. doi: 10.3310/hta13490. Review. PubMed PMID: 19863849.

8: Erre GL, Passiu G. Antioxidant effect of Iloprost: current knowledge and therapeutic implications for systemic sclerosis. Reumatismo. 2009 Apr-Jun;61(2):90-7. Review. PubMed PMID: 19633795.

9: Olschewski H. Inhaled iloprost for the treatment of pulmonary hypertension. Eur Respir Rev. 2009 Mar;18(111):29-34. doi: 10.1183/09059180.00011111. Review. PubMed PMID: 20956120.

10: Krug S, Sablotzki A, Hammerschmidt S, Wirtz H, Seyfarth HJ. Inhaled iloprost for the control of pulmonary hypertension. Vasc Health Risk Manag. 2009;5(1):465-74. Review. PubMed PMID: 19475782; PubMed Central PMCID: PMC2686263.

11: Hachulla E, Launay D, Hatron PY. [Iloprost for the treatment of systemic sclerosis]. Presse Med. 2008 May;37(5 Pt 2):831-9. Epub 2007 Nov 26. Review. French. PubMed PMID: 18035518.

12: Hsu HH, Rubin LJ. Iloprost inhalation solution for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2005 Sep;6(11):1921-30. Review. PubMed PMID: 16144511.

13: Baker SE, Hockman RH. Inhaled iloprost in pulmonary arterial hypertension. Ann Pharmacother. 2005 Jul-Aug;39(7-8):1265-74. Review. PubMed PMID: 15976392.

14: de Donato G, Gussoni G, de Donato G. Is it possible to improve outcome in patients undergoing surgery for acute limb ischemia? Can iloprost, a prostacyclin analogue, be helpful? Chir Ital. 2004 Nov-Dec;56(6):769-80. Review. PubMed PMID: 15771029.

15: Minder S, Fischler M, Muellhaupt B, Zalunardo MP, Jenni R, Clavien PA, Speich R. Intravenous iloprost bridging to orthotopic liver transplantation in portopulmonary hypertension. Eur Respir J. 2004 Oct;24(4):703-7. Review. PubMed PMID: 15459152.

16: Wilhelm W, Grundmann U. [Iloprost. Pharmacology and clinical application during surgery]. Anaesthesist. 2004 Aug;53(8):745-7. Review. German. PubMed PMID: 15241524.

17: Aigner N, Meizer R, Stolz G, Petje G, Krasny C, Landsiedl F, Steinboeck G. Iloprost for the treatment of bone marrow edema in the hindfoot. Foot Ankle Clin. 2003 Dec;8(4):683-93. Review. PubMed PMID: 14719835.

18: Matthes J, Mathen F, Herzig S, Wassermann K. [Therapy of severe pulmonary hypertension with prostacyclin and iloprost]. Dtsch Med Wochenschr. 2001 May 25;126(21):631-7. Review. German. PubMed PMID: 11413752.

19: Pope J, Fenlon D, Thompson A, Shea B, Furst D, Wells G, Silman A. Iloprost and cisaprost for Raynaud's phenomenon in progressive systemic sclerosis. Cochrane Database Syst Rev. 2000;(2):CD000953. Review. PubMed PMID: 10796395.

20: Cappelli R, Bicchi M, Arrigucci S, Boschi S, Guerrini M, Forconi S. [Critical ischemia in elderly patients. Evaluation of the effect of two different methods of Iloprost therapy on the efficacy, tolerance, modification of quality of life and self-sufficiency]. Minerva Cardioangiol. 1999 Mar;47(3):81-8. Review. Italian. PubMed PMID: 10389449.